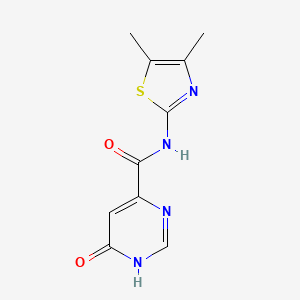

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its unique properties and applications. This compound is often used in various biochemical assays, particularly in the assessment of cell viability and proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 4,5-dimethylthiazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action

The compound has shown promising results in inhibiting cancer cell proliferation. A study employed the MTT assay to evaluate the antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide exhibits significant cytotoxicity, with IC50 values ranging from 5 to 25 µg/mL across different cell lines .

Case Study: Formulation as Nanoparticles

Research has demonstrated the formulation of this compound into nanoparticles to enhance its bioavailability and efficacy. The optimized nanoparticles displayed a yield of 74.55–76% and were characterized using scanning electron microscopy (SEM) and X-ray diffraction. These nanoparticles were tested for their anticancer activity, showing enhanced cell proliferation inhibition compared to the unformulated compound .

| Cell Line | IC50 (µg/mL) | Formulation Type | Notes |

|---|---|---|---|

| MCF-7 | 5–25 | Nanoparticles | Enhanced bioavailability |

| HCT116 | 10–20 | Unformulated | Standard formulation |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have indicated that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity Assessment

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to penicillin |

| Escherichia coli | 20 | Comparable to ciprofloxacin |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications in substituents have been shown to influence its biological activity significantly.

Research Findings

A systematic investigation into various derivatives revealed that specific substitutions enhance both anticancer and antimicrobial activities. For instance, compounds with additional hydroxyl groups exhibited improved antioxidant properties while maintaining low cytotoxicity against normal cells .

Wirkmechanismus

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its reduction by mitochondrial dehydrogenase enzymes in metabolically active cells. This reduction converts the compound into a colored formazan product, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.

Vergleich Mit ähnlichen Verbindungen

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, XTT is used in cell viability assays but produces a water-soluble formazan product.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another compound used in cell viability assays, MTS produces a formazan product that is soluble in cell culture media.

Uniqueness: this compound is unique in its ability to produce a colored formazan product that is insoluble, requiring a solubilization step for quantification. This property makes it particularly useful in certain types of assays where the solubility of the product is a critical factor.

Biologische Aktivität

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with thiazole moieties. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thiazole precursors.

- Pyrimidine Modification : The hydroxyl and carboxamide groups are introduced through substitution reactions.

- Purification : The final product is purified using crystallization or chromatography techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The following table summarizes key findings regarding its antiproliferative effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induction of apoptosis |

| MCF-7 | 3.7 | Cell cycle arrest at G2/M phase |

| K562 | 14.0 | Inhibition of DNA synthesis |

In a study by , the compound exhibited significant cytotoxicity against human leukemia cell lines, with an IC50 value of 14.0 µM against K562 cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table outlines its minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate antibacterial activity |

| Escherichia coli | 32 | Lower antibacterial effectiveness |

| Enterococcus faecalis | 8 | Selective antibacterial activity |

Research indicates that this compound exhibits selective activity against Enterococcus faecalis with an MIC of 8 µM, suggesting its potential utility in treating infections caused by resistant strains .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

- Antibacterial Action : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or function.

Case Studies

- Case Study on Anticancer Activity : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .

- Case Study on Antimicrobial Efficacy : Another study assessed the compound's efficacy against multidrug-resistant bacterial strains, revealing that it effectively inhibited growth at low concentrations, thereby highlighting its potential as a novel antimicrobial agent .

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(13-5)14-9(16)7-3-8(15)12-4-11-7/h3-4H,1-2H3,(H,11,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJBHMPSVJHAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=O)NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.